N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
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Description
N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14297583 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that compounds containing a pyrazole moiety often interact with various enzymes and receptors in the body . For instance, a similar compound was found to have a strong hydrogen bond interaction with the enzyme succinate dehydrogenase (SDH) .
Mode of Action
The presence of the pyrazole ring and the imidazole moiety in similar compounds has been associated with a broad range of biological activities . The compound likely interacts with its target through hydrogen bonding , which can lead to changes in the target’s function.
Biochemical Pathways
For instance, some pyrazole derivatives have been shown to have antioxidant potential .
Pharmacokinetics
Compounds containing an imidazole moiety are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound has been shown to downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors .
Properties
IUPAC Name |
N-methyl-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-14(20)15(21)17-9-7-11-3-5-12(6-4-11)13-8-10-18-19(13)2/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOGYOATZQHZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.